N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Routes and Chemical Behavior : The chemical compound N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide and its derivatives have been synthesized through various methods, showcasing their potential in scientific research. For instance, the synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity illustrates a method of creating compounds with similar structural motifs, highlighting the versatility of these chemical frameworks in drug design and development (Labanauskas et al., 2001). Moreover, the development of novel sulfonamides carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors demonstrates the application of such compounds in targeting specific biological pathways, further emphasizing their significance in medicinal chemistry (Ghorab et al., 2016).
Biological Applications
Anticancer and Antimicrobial Potentials : Compounds bearing the N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide scaffold have demonstrated significant biological activities, including anticancer and antimicrobial effects. The synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring reveal the potential of these compounds in combating microbial diseases, offering valuable therapeutic intervention against bacterial and fungal infections (Desai et al., 2013). Similarly, novel 4,6-disubstituted-1,2,4-triazolo-1,3,4-thiadiazole derivatives have been explored for their antiproliferative effects, indicating their utility in inhibiting tumor cell invasion and potentiating the apoptotic effects of TNFα by abrogating NF-κB activation cascade, showcasing a novel mechanism of action against cancer (Ningegowda et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, compounds with a 1,2,4-triazole ring have been reported to inhibit Dihydrofolate reductase (DHFR), an enzyme involved in the tetrahydrofolate synthesis pathway .
Mode of Action
It’s plausible that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common modes of interaction for many small molecule drugs .
Biochemical Pathways
If we consider the inhibition of dhfr as a potential target, this would affect the tetrahydrofolate synthesis pathway, impacting dna synthesis and repair .
Pharmacokinetics
Compounds with similar structures have been reported to exhibit good absorption and bioavailability
Result of Action
Similar compounds have shown antiproliferative activity against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.
properties
IUPAC Name |
N-[3-[1-(2,5-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S/c1-12-19(25-27-28(12)17-11-14(30-2)6-7-18(17)33-5)20-23-22(34-26-20)24-21(29)13-8-15(31-3)10-16(9-13)32-4/h6-11H,1-5H3,(H,23,24,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFHBFBHPYXEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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